2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole
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Overview
Description
2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole core, a phenylprop-2-en-1-yl group, and a tert-butylphenoxy methyl group. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of benzimidazole with 4-tert-butylphenoxy methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
Uniqueness
2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with a phenylprop-2-en-1-yl group and a tert-butylphenoxy methyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C27H28N2O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(E)-3-phenylprop-2-enyl]benzimidazole |
InChI |
InChI=1S/C27H28N2O/c1-27(2,3)22-15-17-23(18-16-22)30-20-26-28-24-13-7-8-14-25(24)29(26)19-9-12-21-10-5-4-6-11-21/h4-18H,19-20H2,1-3H3/b12-9+ |
InChI Key |
LFLOMEOFMXIPIG-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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